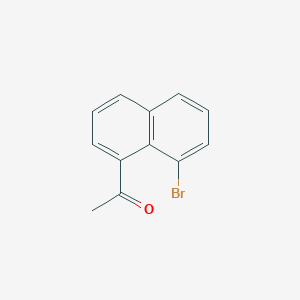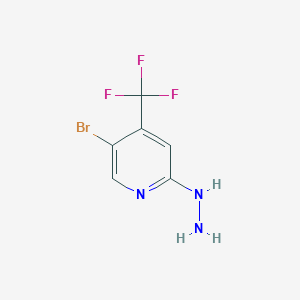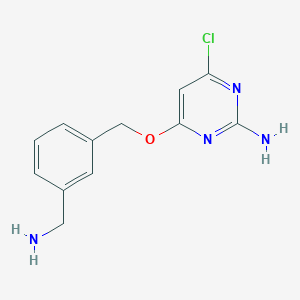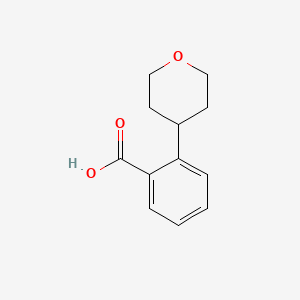
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.
Esterification: The pyrrolidinyl intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative.
Hydrochloride Formation: The final step involves the conversion of the ethyl ester derivative to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can be compared with other similar compounds such as:
Ethyl 3-Oxo-3-(2-pyrrolidinyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Methyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its chemical properties and applications.
Ethyl (S)-3-Oxo-3-(2-piperidinyl)propanoate Hydrochloride: Contains a piperidinyl group instead of a pyrrolidinyl group, leading to differences in biological activity and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16ClNO3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)6-8(11)7-4-3-5-10-7;/h7,10H,2-6H2,1H3;1H |
Clé InChI |
FWOKYJWVESSKHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)








![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
